molecular formula C17H15ClN2O5 B12536244 Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester CAS No. 724746-92-3

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester

Cat. No.: B12536244
CAS No.: 724746-92-3
M. Wt: 362.8 g/mol
InChI Key: PCMJUXXWGAPVGG-UHFFFAOYSA-N
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Description

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is a chemical compound with the molecular formula C17H15ClN2O5. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a chlorine atom and an ester group derived from propanedioic acid. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester typically involves the esterification of propanedioic acid with 8-chloro-5-quinoxalinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The ester group allows for the compound’s incorporation into larger molecular structures, enhancing its biological activity. The chlorine atom on the quinoxaline ring can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is unique due to the presence of both the quinoxaline ring and the ester group derived from propanedioic acid. This combination imparts distinctive chemical and biological properties, making it valuable in various research applications .

Properties

CAS No.

724746-92-3

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

bis(prop-2-enyl) 2-(8-chloroquinoxalin-5-yl)oxypropanedioate

InChI

InChI=1S/C17H15ClN2O5/c1-3-9-23-16(21)15(17(22)24-10-4-2)25-12-6-5-11(18)13-14(12)20-8-7-19-13/h3-8,15H,1-2,9-10H2

InChI Key

PCMJUXXWGAPVGG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(=O)OCC=C)OC1=C2C(=C(C=C1)Cl)N=CC=N2

Origin of Product

United States

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